methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide

CAS No.: 887245-52-5

Cat. No.: VC2852301

Molecular Formula: C7H13NO4S

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887245-52-5 |

|---|---|

| Molecular Formula | C7H13NO4S |

| Molecular Weight | 207.25 g/mol |

| IUPAC Name | methyl 4-amino-1,1-dioxothiane-4-carboxylate |

| Standard InChI | InChI=1S/C7H13NO4S/c1-12-6(9)7(8)2-4-13(10,11)5-3-7/h2-5,8H2,1H3 |

| Standard InChI Key | PRVCXEQAGFJWKX-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(CCS(=O)(=O)CC1)N |

| Canonical SMILES | COC(=O)C1(CCS(=O)(=O)CC1)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Identifiers

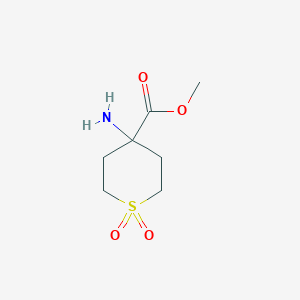

Methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide belongs to the thiopyran class of heterocyclic compounds. It contains a six-membered ring with a sulfur atom that has been oxidized to a sulfone (1,1-dioxide). The compound features both an amino group and a methyl carboxylate group at the 4-position of the thiopyran ring, creating a quaternary carbon center with unique reactivity potential.

The compound is identified by several key parameters as shown in Table 1:

| Property | Value |

|---|---|

| Chemical Formula | C7H13NO4S |

| Average Mass | 207.244 g/mol |

| Monoisotopic Mass | 207.056529 g/mol |

| CAS Registry Number | 887245-52-5 |

| ChemSpider ID | 23353528 |

| European Community (EC) Number | 618-205-4 |

| DSSTox Substance ID | DTXSID201140001 |

Table 1: Key identifiers and properties of methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide

Chemical Structure Representation

The molecular structure is characterized by several distinctive features: the saturated six-membered thiopyran ring (in its tetrahydro form), the sulfone group (S=O bonds), the primary amine (-NH2), and the methyl ester (-COOCH3) functionality. These structural elements provide multiple sites for potential chemical modifications and reactivity.

For computational chemistry and database purposes, the compound can be represented using the following chemical identifiers:

Nomenclature Variations

This compound is known by several synonyms across scientific literature:

-

Methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide (IUPAC name)

-

2H-Thiopyran-4-carboxylic acid, 4-aminotetrahydro-, methyl ester, 1,1-dioxide

In French, it is known as "1,1-Dioxyde de 4-aminotétrahydro-2H-thiopyrane-4-carboxylate de méthyle," and in German as "Methyl-4-aminotetrahydro-2H-thiopyran-4-carboxylat-1,1-dioxid" .

Physical and Chemical Properties

Structural Relationships

The compound belongs to a broader family of functionalized thiopyran compounds. A related derivative, 4-allyl-4-(benzylamino)tetrahydro-2H-thiopyran 1,1-dioxide, has been described as a colorless liquid that can be purified by flash column chromatography . This related compound provides some insights into the physical properties and purification methods that might be applicable to methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide.

Table 2 presents a comparison between methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide and its structural relative:

| Feature | Methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide | 4-Allyl-4-(benzylamino)tetrahydro-2H-thiopyran 1,1-dioxide |

|---|---|---|

| Chemical Formula | C7H13NO4S | C15H21NO2S |

| Functional Groups | Primary amine, methyl ester | Secondary amine (benzylamine), allyl group |

| Physical State | Not specified | Colorless liquid |

| Reported Synthesis Yield | Not specified | 96% |

| Purification Method | Not specified | Flash column chromatography |

Table 2: Comparison of methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide with a structurally related compound

Reactivity Profile

The presence of multiple functional groups in methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide suggests diverse reactivity pathways:

-

The primary amine group (-NH2) can participate in nucleophilic substitution reactions, condensations, and amide formation.

-

The methyl ester functionality can undergo hydrolysis, transesterification, and reduction reactions.

-

The sulfone group (1,1-dioxide) is generally stable but can influence the electronic properties of the ring system.

-

The quaternary carbon at the 4-position creates a sterically congested environment that may influence reaction pathways.

These reactive sites make the compound potentially valuable as a building block in organic synthesis, particularly for the construction of more complex heterocyclic systems.

Synthetic Approaches

Synthetic Methods

For the related compound 4-allyl-4-(benzylamino)tetrahydro-2H-thiopyran 1,1-dioxide, a synthesis yielding 96% of the product has been reported, with purification by flash column chromatography . This suggests that thiopyran 1,1-dioxide derivatives can be synthesized with high efficiency using standard organic chemistry techniques.

Applications and Research Significance

Structure-Activity Considerations

The sulfone group (1,1-dioxide) is known to confer specific properties that can be valuable in medicinal chemistry and drug design:

-

Increased water solubility compared to sulfide analogs

-

Enhanced metabolic stability

-

Potential for hydrogen bonding interactions with biological targets

-

Distinct conformational preferences that can affect binding to receptors

These properties, combined with the reactivity of the amine and ester groups, suggest that methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide could serve as a useful scaffold for developing compounds with specific biological activities.

Research Context and Future Directions

Current Research Status

The limited information available suggests that methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide may primarily function as a synthetic intermediate rather than as an end product with specific applications. Its presence in chemical databases and commercial catalogs indicates ongoing interest in this structural class, though detailed research findings appear limited in the publicly available literature.

Future Research Opportunities

Several promising research directions for methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide include:

-

Synthetic Methodology Development: Optimization of synthetic routes to this compound and related derivatives.

-

Derivatization Studies: Exploration of the reactivity of the amine and ester functional groups to create libraries of novel compounds.

-

Structure-Activity Relationship Studies: Investigation of how structural modifications affect physical properties and biological activities.

-

Medicinal Chemistry Applications: Evaluation of this compound and its derivatives as potential leads for drug discovery, particularly in therapeutic areas where sulfone-containing compounds have shown promise.

-

Materials Science Applications: Exploration of potential applications in materials science, potentially leveraging the unique electronic and structural properties of the thiopyran 1,1-dioxide system.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume